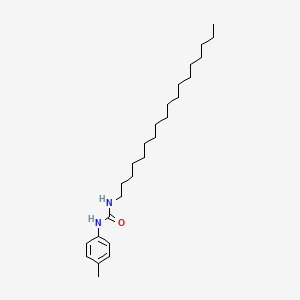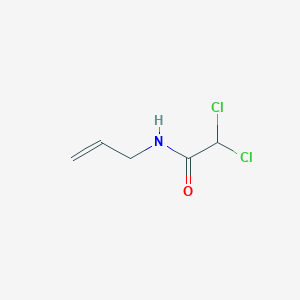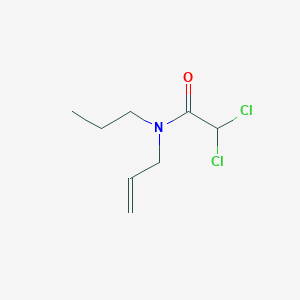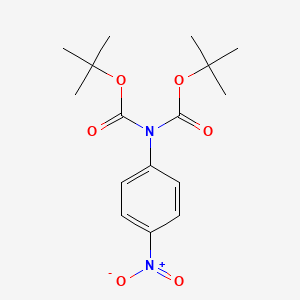
4-Methylbenzylisocyanide
Übersicht
Beschreibung
4-Methylbenzylisocyanide is a chemical compound with the empirical formula C9H9N . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 4-Methylbenzylisocyanide can be represented by the SMILES stringCc1ccc(C[N+]#[C-])cc1 . This indicates that the molecule consists of a benzene ring with a methyl group and an isocyanide group attached .
Wissenschaftliche Forschungsanwendungen
1. Endocrine Disruption and Estrogenic Activity
- Estrogenic Activity Comparison : 4-MBC has shown the ability to act as an endocrine disruptor by interacting with estrogen receptors, although its potency is lower compared to other substances like phytoestrogens and bisphenol A (Mueller et al., 2003).
2. Environmental Impact and Stereoisomer Composition
- Stereoisomer Composition in Environment : The composition of 4-MBC isomers in environmental samples, such as wastewater and surface waters, has been extensively studied. The enantioselective processes in lakes and biota significantly influence the stereoisomer composition of 4-MBC (Buser et al., 2005).
3. Toxicity and Biological Effects
- Toxicity in Zebrafish Embryos : 4-MBC has been found to induce morphological abnormalities and affect neurotransmission in zebrafish embryos. This highlights its potential for disrupting endocrine pathways (Quintaneiro et al., 2019).
- Neuroendocrine Regulation : Prenatal exposure to 4-MBC disrupts the neuroendocrine regulation of the gonadal axis in rats, indicating a potential impact on reproductive health (Carou et al., 2009).
4. Detection and Monitoring
- **Biomimetic Sensor Application**: A biomimetic sensor using iron phthalocyanine chloride has been developed for the detection of 4-MBC, showcasing an innovative method for monitoring this compound in environmental samples (Boni et al., 2010).
5. Photophysical Properties
- Understanding UV Filter Mechanisms : Research on the photophysical mechanism of 4-MBC reveals insights into its efficiency as a UV filter. The study of its spectroscopic properties, excited-state deactivation channels, and intersystem crossing contributes to the understanding of UV filters in general (Fang et al., 2018).
6. Molecular Structure Analysis
- Gas-Phase Molecular Structure : Computational studies have been conducted to analyze the molecular structure and energetics of 4-MBC. This research is crucial for understanding the properties and behavior of this UV filter at a molecular level (Ferreira et al., 2014).
Eigenschaften
IUPAC Name |
1-(isocyanomethyl)-4-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-8-3-5-9(6-4-8)7-10-2/h3-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHYFKUMLWEAMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C[N+]#[C-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374912 | |
| Record name | 4-Methylbenzylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Isocyanomethyl)-4-methylbenzene | |
CAS RN |
39495-97-1 | |
| Record name | 4-Methylbenzylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(3-methoxy-4-phenylmethoxyphenyl)-9,9a-dihydro-1H-benzo[f][2]benzofuran-3-one](/img/structure/B3336799.png)












